Bisphenol a diglycidyl ether diacrylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

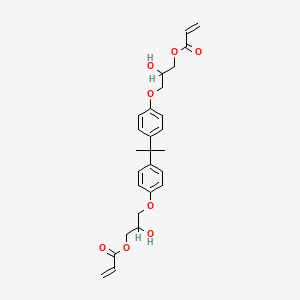

[2-hydroxy-3-[4-[2-[4-(2-hydroxy-3-prop-2-enoyloxypropoxy)phenyl]propan-2-yl]phenoxy]propyl] prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32O8/c1-5-25(30)34-17-21(28)15-32-23-11-7-19(8-12-23)27(3,4)20-9-13-24(14-10-20)33-16-22(29)18-35-26(31)6-2/h5-14,21-22,28-29H,1-2,15-18H2,3-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZTQQYMRXDUHDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)OCC(COC(=O)C=C)O)C2=CC=C(C=C2)OCC(COC(=O)C=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

33041-41-7 | |

| Record name | 2-Propenoic acid, 1,1′-[(1-methylethylidene)bis[4,1-phenyleneoxy(2-hydroxy-3,1-propanediyl)]] ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33041-41-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID40863439 | |

| Record name | 2,2-Bis[4-(3-acryloyloxy-2-hydroxypropoxy)phenyl]propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40863439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

484.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4687-94-9, 57417-94-4 | |

| Record name | Bisphenol A diglycidyl ether diacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4687-94-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bisphenol A epoxy resin diacrylate ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004687949 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diacrylic acid, diester with 3,3'-(isopropylidene)bis(p-phenyleneoxy)di(propane-1,2-diol) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057417944 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2-Bis[4-(3-acryloyloxy-2-hydroxypropoxy)phenyl]propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40863439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-methylethylidene)bis[4,1-phenyleneoxy(2-hydroxy-3,1-propanediyl)] diacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.858 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Diacrylic acid, diester with 3,3'-(isopropylidene)bis(p-phenyleneoxy)]di(propane-1,2-diol) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.193 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BISPHENOL A DIGLYCIDYL ETHER DIACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/615T9XD11Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to Bisphenol A Diglycidyl Ether Diacrylate (BADGE-DA)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, chemical formula, and key properties of Bisphenol A diglycidyl ether diacrylate (BADGE-DA). It includes a detailed experimental protocol for its synthesis, a summary of its quantitative properties, and visual representations of its synthesis and polymerization pathways.

Molecular Structure and Formula

This compound, commonly abbreviated as BADGE-DA, is a multifunctional monomer with the molecular formula C₂₇H₃₂O₈.[1][2] Its IUPAC name is [2-hydroxy-3-[4-[2-[4-(2-hydroxy-3-prop-2-enoyloxypropoxy)phenyl]propan-2-yl]phenoxy]propyl] prop-2-enoate.[1] The structure of BADGE-DA is characterized by three primary domains:

-

A central Bisphenol A core that provides rigidity and thermal stability to the molecule.

-

Two glycidyl ether linkages which are the result of the synthesis from Bisphenol A diglycidyl ether (BADGE).

-

Two terminal acrylate groups that are highly reactive and enable polymerization, typically through a free-radical mechanism.[1][2]

The presence of these functional groups makes BADGE-DA a valuable crosslinking agent and reactive diluent in the formulation of high-performance polymers used in coatings, adhesives, and composites.[1]

Quantitative Data

A summary of the key quantitative properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₇H₃₂O₈ | [1][2] |

| Molecular Weight | 484.5 g/mol | [1][3] |

| CAS Number | 4687-94-9 | [1][3] |

| Appearance | Colorless to pale straw-colored viscous liquid | [2] |

| Density | Approximately 1.1 g/cm³ | [1] |

| Boiling Point | 654.1 °C at 760 mmHg | [4] |

| Flash Point | >230 °F | [4] |

| Refractive Index | n20/D 1.557 | [4] |

| Topological Polar Surface Area | 112 Ų | [4] |

Experimental Protocols

Synthesis of this compound

The synthesis of BADGE-DA is typically achieved through the esterification of Bisphenol A diglycidyl ether (BADGE) with acrylic acid. This reaction involves the ring-opening of the epoxide groups of BADGE and their subsequent reaction with the carboxylic acid groups of acrylic acid. The following is a representative experimental protocol based on literature and patent examples.[2][5]

Materials:

-

Bisphenol A diglycidyl ether (BADGE) (epoxy equivalent weight 185-195 g/eq)

-

Acrylic acid

-

Triethylamine (catalyst)

-

p-Hydroxyanisole (polymerization inhibitor)

-

Toluene (solvent, optional)

Procedure:

-

To a reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser, add 660g of Bisphenol A diglycidyl ether, 240g of acrylic acid, 2.7g of triethylamine (catalyst), and 3g of p-hydroxyanisole (polymerization inhibitor).[2]

-

Commence stirring at a rate of 80-120 rpm.[3]

-

Heat the mixture to a reaction temperature of 100-120 °C.[2]

-

Maintain the reaction at this temperature for 3 to 5 hours. The progress of the reaction can be monitored by measuring the acid value of the mixture. The reaction is considered complete when the acid value is less than 5.[2]

-

After the reaction is complete, cool the mixture to room temperature.

-

If a solvent was used, it can be removed under reduced pressure.

-

The resulting product, this compound, can be used directly or further purified if necessary.

Characterization:

The structure of the synthesized BADGE-DA can be confirmed using analytical techniques such as Fourier-transform infrared (FTIR) spectroscopy, to observe the appearance of ester carbonyl peaks and the disappearance of carboxylic acid peaks, and nuclear magnetic resonance (NMR) spectroscopy to confirm the proton and carbon environments of the final product.

Visualizations

Synthesis Workflow of BADGE-DA

The following diagram illustrates the synthesis process of this compound from its precursors.

Caption: Synthesis workflow for this compound.

Free-Radical Polymerization of BADGE-DA

This diagram outlines the key steps in the free-radical polymerization of the acrylate groups in BADGE-DA, a process typically initiated by UV light in the presence of a photoinitiator.

Caption: Free-radical polymerization pathway of BADGE-DA.

References

- 1. Buy this compound | 4687-94-9 [smolecule.com]

- 2. Synthetic method of modified bisphenol A epoxy acrylate resin - Eureka | Patsnap [eureka.patsnap.com]

- 3. CN101824137A - Modified bisphenol A epoxy acrylate and preparation method thereof - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Properties and Reactivity of Bisphenol A Diglycidyl Ether Diacrylate's Acrylate and Epoxy Groups

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bisphenol A diglycidyl ether diacrylate (BADGE-DA) is a unique hybrid monomer possessing both acrylate and epoxy functionalities. This dual reactivity allows for the formation of complex polymer networks with tailored properties, making it a material of significant interest in various fields, including dental materials, coatings, and advanced composites. This technical guide provides a comprehensive overview of the chemical properties and reactivity of the acrylate and epoxy groups within the BADGE-DA molecule. It delves into the kinetics of the distinct polymerization and curing reactions, presents quantitative data in a comparative format, and offers detailed experimental protocols for the characterization of these processes. Furthermore, this guide includes visual representations of reaction mechanisms and experimental workflows to facilitate a deeper understanding of the material's behavior.

Introduction

This compound (BADGE-DA) is a viscous liquid organic compound with the molecular formula C27H32O8 and a molecular weight of approximately 484.5 g/mol . Its molecular structure is characterized by a central bisphenol A core, which imparts rigidity and thermal stability, flanked by two glycidyl ether linkages that are terminated with highly reactive acrylate groups. This unique architecture allows for a dual-cure system, where the acrylate groups can be rapidly polymerized through photopolymerization, while the epoxy groups can undergo a slower, often thermal, curing process. This guide will separately address the chemical properties and reactivity of these two key functional groups.

Acrylate Group: Properties and Reactivity

The terminal acrylate groups (CH2=CH-COO-) are the more reactive of the two functionalities under typical photopolymerization conditions. Their reactivity is primarily governed by the carbon-carbon double bond, which readily undergoes free-radical polymerization.

Free-Radical Photopolymerization

The photopolymerization of the acrylate groups is a chain reaction mechanism consisting of three main stages: initiation, propagation, and termination.

-

Initiation: This process is triggered by the absorption of ultraviolet (UV) light by a photoinitiator molecule. The photoinitiator then cleaves to form free radicals, which in turn react with an acrylate monomer to initiate the polymerization chain. The concentration of the photoinitiator has a significant impact on the polymerization kinetics; higher concentrations generally lead to a higher number of radicals, which can result in the formation of multiple shorter polymer chains and a decrease in the average molecular weight.

-

Propagation: The newly formed monomer radical attacks the double bond of another acrylate monomer, adding it to the growing polymer chain. This process repeats, rapidly increasing the length of the polymer chain.

-

Termination: The growth of the polymer chain is terminated when two growing radical chains react with each other (combination or disproportionation) or when a radical reacts with an impurity or an inhibitor. Oxygen is a well-known inhibitor of free-radical polymerization.

Side Reactions

Several side reactions can occur during the free-radical polymerization of acrylates, influencing the final network structure and properties. These include:

-

Backbiting: An intramolecular chain transfer reaction where the radical at the end of a growing polymer chain abstracts a hydrogen atom from its own backbone, creating a more stable mid-chain radical.

-

β-Scission: The mid-chain radical can undergo cleavage, leading to the formation of a macromonomer and a smaller radical chain.

-

Chain Transfer: The radical activity can be transferred to a monomer, solvent, or another polymer chain, resulting in the termination of one chain and the initiation of another.

Quantitative Data for Acrylate Photopolymerization

The kinetics of acrylate photopolymerization can be significantly influenced by various factors. The following table summarizes the typical effects of photoinitiator concentration on the polymerization process.

| Parameter | Effect of Increasing Photoinitiator Concentration | Reference |

| Rate of Polymerization (Rp) | Increases | |

| Final Monomer Conversion | May increase up to an optimal concentration, then plateau or decrease | |

| Average Molecular Weight (Mn) | Decreases | |

| Hardness | Generally increases up to a certain concentration | |

| Yellowing Effect | Increases |

Theoretical heat of polymerization for acrylate double bonds is approximately 20.6 kcal/mol (86.2 kJ/mol).

Epoxy Group: Properties and Reactivity

The epoxy (or oxirane) rings in BADGE-DA are three-membered cyclic ethers that are less reactive than the acrylate groups under ambient conditions but can be cured through ring-opening polymerization, typically initiated by heat and a curing agent.

Epoxy-Amine Curing

The most common curing reaction for epoxy groups involves nucleophilic attack by an amine hardener. This is a step-growth polymerization mechanism.

-

Primary Amine Reaction: The reaction initiates with the nucleophilic attack of the nitrogen atom of a primary amine on one of the carbon atoms of the epoxy ring. This results in the opening of the epoxy ring and the formation of a secondary amine and a hydroxyl group.

-

Secondary Amine Reaction: The newly formed secondary amine can then react with another epoxy group, leading to the formation of a tertiary amine and another hydroxyl group. This step is generally slower than the primary amine reaction.

-

Etherification: At higher temperatures or in the presence of a catalyst, the hydroxyl groups generated during the curing process can also react with epoxy groups, forming ether linkages. This reaction is typically slower than the amine-epoxy reactions.

The hydroxyl groups formed during the reaction can also catalyze the epoxy-amine reaction, a phenomenon known as autocatalysis.

Quantitative Data for Epoxy-Amine Curing

The kinetics of the epoxy-amine curing reaction are highly dependent on the type of amine hardener used and the curing temperature. The following table provides a summary of typical activation energies for different epoxy-amine systems.

| Epoxy System | Amine Hardener | Activation Energy (Ea) (kJ/mol) | Reference |

| BADGE (n=0) | 2-adamantylethanamine | Autocatalytic: 63.3, n-order: 29.8 | |

| Commercial Epoxy-Amine Coatings | Various | ~53.5 | |

| General Epoxy-Amine Systems | - | 55 - 90 | |

| DGEBA/DDM | 4,4'-diaminodiphenylmethane | - | |

| DGEBA/DDS | 4,4'-diaminodiphenylsulfone | - |

Experimental Protocols

The following sections provide detailed methodologies for the characterization of the reactivity of BADGE-DA's functional groups.

Photo-Differential Scanning Calorimetry (Photo-DSC) for Acrylate Photopolymerization

Photo-DSC is a powerful technique for studying the kinetics of UV-curing reactions by measuring the heat flow associated with the polymerization process.

Objective: To determine the photopolymerization kinetics, including the rate of polymerization and the final degree of conversion, of the acrylate groups in BADGE-DA.

Materials and Equipment:

-

This compound (BADGE-DA)

-

Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)

-

Differential Scanning Calorimeter with a UV light source attachment

-

Aluminum DSC pans (open pans are typically used for UV curing)

-

Micropipette

Procedure:

-

Sample Preparation:

-

Prepare a homogeneous mixture of BADGE-DA and the photoinitiator at the desired concentration (e.g., 1-5 wt%). This should be done in a dark environment to prevent premature polymerization.

-

Using a micropipette, accurately weigh a small amount of the mixture (typically 1-3 mg) into an open aluminum DSC pan. The sample can be in the form of a drop or spread into a thin film.

-

-

Instrument Setup:

-

Place the sample pan in the DSC cell and an empty pan as a reference.

-

Purge the DSC cell with an inert gas (e.g., nitrogen) to eliminate oxygen, which can inhibit the polymerization.

-

Set the isothermal temperature for the experiment (e.g., 25°C, 40°C, 60°C).

-

Set the UV light intensity and wavelength according to the photoinitiator's absorption spectrum.

-

-

Measurement:

-

Allow the sample to equilibrate at the set isothermal temperature.

-

Expose the sample to UV light for a predetermined duration and record the heat flow as a function of time.

-

-

Data Analysis:

-

The total heat of polymerization (ΔH_total) is determined by integrating the area under the exothermic peak of the heat flow curve.

-

The degree of conversion (α) at any time (t) can be calculated using the following equation: α(t) = ΔH_t / ΔH_theoretical, where ΔH_t is the heat evolved up to time t, and ΔH_theoretical is the theoretical heat of polymerization for the complete conversion of the acrylate groups (approximately 86.2 kJ/mol per acrylate group).

-

The rate of polymerization (Rp) is proportional to the heat flow (dH/dt).

-

Fourier-Transform Infrared Spectroscopy (FTIR) for Monitoring Epoxy-Amine Curing

FTIR spectroscopy is a valuable tool for monitoring the progress of the epoxy-amine curing reaction by tracking the changes in the characteristic infrared absorption bands of the functional groups involved.

Objective: To monitor the disappearance of epoxy groups and the formation of hydroxyl groups during the thermal curing of BADGE-DA with an amine hardener.

Materials and Equipment:

-

This compound (BADGE-DA)

-

Amine hardener (e.g., 4,4'-diaminodiphenylmethane, DDM)

-

Fourier-Transform Infrared Spectrometer with an Attenuated Total Reflectance (ATR) accessory and a heated stage

-

Disposable ATR slides or a diamond ATR crystal

-

Mixing equipment

Procedure:

-

Sample Preparation:

-

Thoroughly mix the BADGE-DA and the amine hardener in the desired stoichiometric ratio.

-

-

Instrument Setup:

-

Set the heated ATR stage to the desired curing temperature.

-

Acquire a background spectrum of the empty ATR crystal.

-

-

Measurement:

-

Apply a thin layer of the reactive mixture onto the ATR crystal.

-

Immediately start collecting FTIR spectra at regular time intervals (e.g., every 30-60 seconds) for the duration of the curing process.

-

-

Data Analysis:

-

Monitor the decrease in the absorbance of the epoxy group

-

In-Depth Technical Guide: Bisphenol A Diglycidyl Ether Diacrylate (CAS 4687-94-9)

This technical guide provides a comprehensive overview of the chemical properties, safety data, and biological activity of Bisphenol A Diglycidyl Ether Diacrylate (BADGE-DA), also known as Bisphenol A Glycerolate (1 glycerol/phenol) diacrylate, corresponding to CAS number 4687-94-9. This document is intended for researchers, scientists, and professionals involved in drug development and material science.

Chemical and Physical Properties

This compound is a multifunctional monomer known for its application as a UV-curable cross-linking agent in various formulations, including inks, coatings, and varnishes.[1] Its chemical structure features a rigid bisphenol A core, glycidyl ether linkages, and terminal acrylate groups that facilitate polymerization.[2]

Table 1: Chemical Identification

| Identifier | Value |

| CAS Number | 4687-94-9[3] |

| IUPAC Name | [2-hydroxy-3-[4-[2-[4-(2-hydroxy-3-prop-2-enoyloxypropoxy)phenyl]propan-2-yl]phenoxy]propyl] prop-2-enoate[2] |

| Synonyms | Bisphenol A epoxy resin diacrylate ester, Bisphenol A bis(3-acrylato-2-hydroxypropyl) ether, Bisphenol A glycerolate (1 glycerol/phenol) diacrylate[2][4] |

| Molecular Formula | C₂₇H₃₂O₈[3] |

| Molecular Weight | 484.5 g/mol [3] |

| Canonical SMILES | CC(C)(C1=CC=C(C=C1)OCC(COC(=O)C=C)O)C2=CC=C(C=C2)OCC(COC(=O)C=C)O[2] |

| InChI Key | VZTQQYMRXDUHDO-UHFFFAOYSA-N[2] |

Table 2: Physical and Chemical Properties

| Property | Value | Source |

| Appearance | Colorless to pale yellow viscous liquid | [2][5] |

| Density | 1.18 g/mL at 25 °C | [1][6] |

| Refractive Index | n20/D 1.557 | [1] |

| Viscosity | 2000-4000 cP at 65 °C | [1][7] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [8] |

| Topological Polar Surface Area | 111.52 Ų | [3] |

| Acid Number | <5 mg KOH/g | [1] |

| Reactivity | Highly reactive due to terminal acrylate groups, capable of undergoing free radical polymerization.[2] | |

| Stability | Can undergo hydrolysis under certain conditions.[2] |

Synthesis and Characterization

The primary synthesis route for BADGE-DA involves the reaction of Bisphenol A diglycidyl ether (BADGE) with acrylic acid.[2] This reaction opens the epoxide rings of BADGE and esterifies the resulting hydroxyl groups with acrylic acid.

Figure 1. General synthesis workflow for this compound.

Experimental Protocol: Synthesis

This protocol describes a general method for the synthesis of this compound.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a thermometer, charge Bisphenol A diglycidyl ether (BADGE) and a slight molar excess of acrylic acid.[2]

-

Catalyst Addition: Add a suitable catalyst, such as triphenylphosphine or p-toluenesulfonic acid, to the reaction mixture.[2] The catalyst facilitates the ring-opening of the epoxide and subsequent esterification.

-

Reaction Conditions: Heat the mixture to an elevated temperature (e.g., 80-100 °C) and stir continuously.[2] Monitor the reaction progress by techniques such as Fourier-Transform Infrared (FTIR) spectroscopy, observing the disappearance of the epoxy group peaks.[2]

-

Work-up and Purification: Upon completion, cool the reaction mixture. The crude product can be purified using techniques like preparative High-Performance Liquid Chromatography (HPLC) to remove unreacted starting materials and byproducts.[2]

Experimental Protocol: Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve a small amount of the purified product in a suitable deuterated solvent, such as deuterated chloroform (CDCl₃).[9]

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer (e.g., 500 MHz).[9]

-

Spectral Analysis: Confirm the structure by identifying characteristic peaks. For instance, in ¹H NMR, signals corresponding to the vinyl protons of the acrylate groups are expected.[2][3] Two-dimensional NMR techniques like COSY can be used to confirm proton-proton couplings.[2]

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: Place a small drop of the viscous liquid product between two potassium bromide (KBr) plates or use an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the FTIR spectrum over a standard wavenumber range (e.g., 4000-400 cm⁻¹).

-

Spectral Analysis: Identify characteristic absorption bands to confirm the functional groups present. Key peaks include the C=O stretch of the acrylate ester around 1720-1733 cm⁻¹, the C=C stretch of the acrylate vinyl group around 1635 cm⁻¹, and the absence of the epoxy ring vibrations around 915 cm⁻¹.[2][3] A broad O-H stretch around 3500 cm⁻¹ indicates the presence of hydroxyl groups.[3]

Biological Activity and Signaling Pathways

BADGE-DA has been investigated for its biological activity, primarily concerning its interaction with the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ).[3] PPARγ is a nuclear receptor that plays a critical role in adipogenesis (fat cell differentiation) and lipid metabolism.[1] The interaction of BADGE-DA with PPARγ is complex, with some studies reporting it as an antagonist, while others suggest it can have agonist-like effects or act through PPARγ-independent pathways depending on the cellular context.[1][10][11]

Interaction with PPARγ Signaling

PPARγ forms a heterodimer with the Retinoid X Receptor (RXR).[1] Upon activation by a ligand (agonist), this complex binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, leading to their transcription. This process regulates adipocyte differentiation and lipid metabolism.

An antagonist would block this activation. However, studies have shown that in some cell lines, BADGE can induce adipogenesis through a mechanism that is not blocked by known PPARγ antagonists, suggesting a pathway that is either downstream of or parallel to PPARγ.[10][11] Conversely, other research indicates that in certain contexts, BADGE can induce nuclear localization of PPARγ, an effect typically associated with agonists.[1] In other models, inhibition of PPARγ by BADGE has been shown to ameliorate conditions like osteoporosis by promoting bone formation over fat generation.[6]

Figure 2. Simplified signaling pathway of PPARγ and the modulatory role of BADGE-DA.

Experimental Protocol: PPARγ Reporter Assay

This protocol provides a general methodology for assessing the effect of BADGE-DA on PPARγ activity using a luciferase reporter assay.

-

Cell Culture: Culture a suitable cell line (e.g., ECV304 or a similar line stably transfected with a PPARγ-responsive luciferase reporter construct) in appropriate media and conditions.[1]

-

Treatment: Seed the cells in a multi-well plate. After allowing them to adhere, treat the cells with varying concentrations of BADGE-DA. Include a positive control (a known PPARγ agonist like Rosiglitazone), a negative control (vehicle, e.g., DMSO), and potentially a known antagonist for comparison.[4]

-

Incubation: Incubate the treated cells for a specified period (e.g., 22-24 hours) to allow for changes in gene expression.[4]

-

Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the specific luciferase assay reagent used.

-

Data Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., total protein concentration or a viability assay) to account for any cytotoxic effects.[4] Analyze the dose-response relationship to determine if BADGE-DA acts as an agonist (increases luciferase activity), an antagonist (decreases agonist-induced activity), or has no effect.

Safety and Handling

Table 3: GHS Hazard and Safety Information

| Category | Information | Source |

| Pictogram | GHS07 (Exclamation Mark) | [8] |

| Signal Word | Warning | [9][12] |

| Hazard Statements | H317: May cause an allergic skin reaction. | [9][12] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P272: Contaminated work clothing should not be allowed out of the workplace. P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of water. P333+P317: If skin irritation or rash occurs: Get medical help. P501: Dispose of contents/container in accordance with local regulations. | [9][12][13] |

| Personal Protective Equipment (PPE) | Safety goggles with side-shields, impervious clothing, protective gloves, and a suitable respirator if exposure limits are exceeded. | [8][9] |

| First-Aid Measures | Inhalation: Move to fresh air. Skin Contact: Remove contaminated clothing and wash skin with soap and water. Eye Contact: Rinse with pure water for at least 15 minutes. Ingestion: Rinse mouth with water and do not induce vomiting. Seek medical attention in all cases of significant exposure. | [9][13] |

| Transport Information | Not classified as dangerous goods for transport (ADR/RID, IMDG, IATA). | [12][13] |

This substance is a known skin sensitizer, and appropriate personal protective equipment should be used at all times to avoid direct contact.[4] Handle in a well-ventilated area.[13]

Conclusion

This compound (CAS 4687-94-9) is a reactive monomer with well-defined physical and chemical properties that make it suitable for applications in polymer science. Its primary safety concern is as a skin sensitizer. The biological activity of BADGE-DA is of significant interest, particularly its complex and context-dependent interaction with the PPARγ nuclear receptor. This multifaceted activity warrants further investigation to fully elucidate its mechanisms of action and potential therapeutic or toxicological implications. Researchers should be mindful of the cell-type-specific effects reported in the literature when designing experiments.

References

- 1. Bisphenol A diglycidyl ether (BADGE) is a PPARγ agonist in an ECV304 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 4687-94-9 | Benchchem [benchchem.com]

- 3. Buy this compound (EVT-307103) | 4687-94-9 [evitachem.com]

- 4. indigobiosciences.com [indigobiosciences.com]

- 5. sigmaaldrich.cn [sigmaaldrich.cn]

- 6. Inhibition of PPARγ by bisphenol A diglycidyl ether ameliorates dexamethasone-induced osteoporosis in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ehp.niehs.nih.gov [ehp.niehs.nih.gov]

- 8. raybiotech.com [raybiotech.com]

- 9. WO2020077159A1 - POLY(Beta-AMINO ESTER) NANOPARTICLES FOR THE NON-VIRAL DELIVERY OF PLASMID DNA FOR GENE EDITING AND RETINAL GENE THERAPY - Google Patents [patents.google.com]

- 10. Bisphenol A Diglycidyl Ether Induces Adipogenic Differentiation of Multipotent Stromal Stem Cells through a Peroxisome Proliferator–Activated Receptor Gamma-Independent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Bisphenol A diglycidyl ether induces adipogenic differentiation of multipotent stromal stem cells through a peroxisome proliferator-activated receptor gamma-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Stiffness control in dual color tomographic volumetric 3D printing - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Photopolymerization of Bisphenol A Diglycidyl Ether Diacrylate (BADGE-DA)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Bisphenol A diglycidyl ether diacrylate (BADGE-DA) in photopolymerization. It delves into the fundamental chemical processes, experimental methodologies for characterization, and the resulting material properties, offering valuable insights for professionals in research and development.

Core Mechanism of Photopolymerization

The photopolymerization of this compound is a rapid and efficient process that converts a liquid monomer into a solid, cross-linked polymer network upon exposure to light. This transformation is driven by a free-radical chain reaction mechanism, which can be broken down into three key stages: initiation, propagation, and termination. The presence of a photoinitiator is crucial to begin this cascade.

Initiation: The Spark of the Reaction

The initiation phase begins when a photoinitiator molecule absorbs photons from a light source, typically in the ultraviolet (UV) range. This absorption of energy elevates the photoinitiator to an excited state, causing it to generate highly reactive free radicals. These radicals are the key species that initiate the polymerization process. Photoinitiators are broadly classified into two types, each with a distinct mechanism for radical generation.

-

Type I Photoinitiators (Cleavage Type): These initiators undergo a unimolecular fragmentation (cleavage) upon light absorption to form two free radical fragments. A commonly used Type I photoinitiator for acrylate systems is diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO). TPO is known for its high efficiency and ability to be used in pigmented systems. Upon excitation, the TPO molecule cleaves to produce a benzoyl radical and a phosphinoyl radical, both of which can initiate polymerization.

-

Type II Photoinitiators (Hydrogen Abstraction): In contrast, Type II photoinitiators require a co-initiator, typically an amine, to generate radicals. After absorbing light, the photoinitiator enters an excited triplet state. In this state, it abstracts a hydrogen atom from the co-initiator, resulting in the formation of two radicals: one on the photoinitiator (which is often less reactive) and a more reactive radical on the co-initiator that goes on to initiate the polymerization.

Propagation: Building the Polymer Chain

Once the initiating free radicals are formed, they rapidly attack the carbon-carbon double bonds of the acrylate groups in the BADGE-DA monomer. This addition reaction results in the formation of a new, larger radical. This new radical then proceeds to react with another monomer, and this process repeats, leading to the rapid growth of a polymer chain. Due to the difunctional nature of BADGE-DA (having two acrylate groups per molecule), the propagation phase leads to the formation of a highly cross-linked, three-dimensional network structure. This network formation is responsible for the transition from a liquid to a solid state and largely determines the final mechanical properties of the cured material.

Termination: Concluding the Reaction

The polymerization process does not continue indefinitely. The termination of growing polymer chains can occur through several mechanisms, primarily combination or disproportionation. In combination, two growing polymer chains react to form a single, non-reactive chain. In disproportionation, a hydrogen atom is transferred from one growing chain to another, resulting in two terminated chains, one with a saturated end and the other with an unsaturated end. In the case of methacrylate monomers, disproportionation is the more probable termination pathway.

Quantitative Data on Photopolymerization and Material Properties

The efficiency and outcome of BADGE-DA photopolymerization can be quantified through various parameters. The following tables summarize key quantitative data from studies on similar acrylate-based photopolymer systems.

Table 1: Photopolymerization Kinetic Data

| Parameter | Value | Conditions |

| Maximum Polymerization Rate | Varies with light intensity (linear relationship observed) | Poly(ethylene glycol) diacrylate (PEGDA) with lithium acylphosphinate salt initiator |

| Time to Gelation | ~1/10th of that with I2959 initiator | PEGDA with phosphinate initiator vs. I2959 at similar concentrations under 365 nm light |

| Final Double Bond Conversion | 60-70% (initial) | 3D printed permanent resins |

| Final Double Bond Conversion | Can be increased with post-curing | 3D printed permanent resins |

Table 2: Mechanical Properties of Photopolymerized Acrylate Networks

| Property | Value Range | Material System |

| Flexural Strength | 60 - 90 MPa | Bis-EMA, UDMA, and TEGDMA based 3D printing resins |

| Flexural Modulus | 1.7 - 2.1 GPa | Bis-EMA, UDMA, and TEGDMA based 3D printing resins |

| Surface Hardness (Vickers) | 14.5 - 24.6 HV | Bis-EMA, UDMA, and TEGDMA based 3D printing resins |

| Tensile Strength | 3.1 - 6.2 MPa (increases with PI concentration) | Photochemically polymerized PEGDA250 |

| Elongation at Break | Decreases with higher comonomer content | Photochemically polymerized PEGDA250 |

| Glass Transition Temperature (Tg) | 27 - 56 °C (increases with comonomer content) | Photochemically polymerized PEGDA250 |

Experimental Protocols

A key technique for monitoring the kinetics of photopolymerization in real-time is Fourier Transform Infrared (FTIR) Spectroscopy, particularly in the Attenuated Total Reflectance (ATR) mode.

Detailed Protocol for Real-Time FTIR (RT-FTIR) Monitoring

This protocol outlines the steps for monitoring the photopolymerization of BADGE-DA using RT-FTIR.

1. Sample Preparation:

-

Prepare a solution of this compound with a specific concentration of a photoinitiator (e.g., 1 wt% TPO).

-

Ensure the components are thoroughly mixed, if necessary, by gentle heating or sonication.

2. Instrument Setup:

-

Use an FTIR spectrometer equipped with an ATR accessory. A diamond ATR crystal is recommended for its durability and broad spectral range.

-

Position a light source (e.g., a UV-LED lamp with a specific wavelength, such as 365 nm or 405 nm) to illuminate the sample on the ATR crystal.

-

Set the FTIR to collect spectra in real-time (rapid scan mode). Typical parameters might include a spectral resolution of 4 cm⁻¹ and a scan rate that allows for the collection of several data points per second.

3. Data Acquisition:

-

Apply a small drop of the prepared BADGE-DA/photoinitiator mixture onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Begin collecting background spectra of the uncured sample.

-

Initiate the photopolymerization by turning on the light source.

-

Continuously collect FTIR spectra as the polymerization proceeds until the reaction is complete (i.e., no further changes are observed in the spectra).

4. Data Analysis:

-

The degree of conversion of the acrylate double bonds (C=C) is monitored by the decrease in the intensity of a characteristic infrared absorption band. The C=C stretching vibration peak at approximately 1637 cm⁻¹ is commonly used.

-

To calculate the degree of conversion at a given time (t), the following formula is used:

-

Conversion (%) = [1 - (A_t / A_0)] * 100

-

Where A_t is the area of the C=C peak at time t, and A_0 is the initial area of the C=C peak before polymerization.

-

-

An internal reference peak that does not change during the reaction (e.g., a C=O stretching peak around 1720 cm⁻¹) can be used to normalize the data and correct for any variations in sample thickness.

Visualizing the Mechanism and Workflow

The following diagrams, generated using the DOT language, illustrate the key processes in the photopolymerization of BADGE-DA.

stereochemistry and conformational analysis of BADGE-DA

An In-depth Technical Guide on the Stereochemistry and Conformational Analysis of BADGE-DA

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Due to the limited availability of specific experimental and computational data for the Bisphenol A diglycidyl ether-diaminooctane (BADGE-DA) adduct in peer-reviewed literature, this guide provides a theoretical and methodological framework. The principles of stereochemistry and conformational analysis are applied based on the known properties of BADGE and the general reactivity of epoxides with amines. The quantitative data presented is illustrative and intended to exemplify the expected complexity of the system.

Introduction

Bisphenol A diglycidyl ether (BADGE) is a widely used epoxy resin monomer. Its reaction with curing agents, such as diamines, leads to the formation of cross-linked polymers with diverse industrial and biomedical applications. The reaction of BADGE with 1,8-diaminooctane (DA) results in a linear adduct, herein referred to as BADGE-DA, which can serve as a flexible building block in drug delivery systems, biomaterials, and other advanced materials.

The stereochemistry and conformational flexibility of the BADGE-DA adduct are critical determinants of its macroscopic properties and biological interactions. A thorough understanding of its three-dimensional structure is therefore essential for rational design and development. This guide provides a detailed overview of the potential stereoisomers of BADGE-DA and outlines a comprehensive approach to its conformational analysis.

Stereochemistry of BADGE-DA

The stereochemical complexity of the BADGE-DA adduct arises from the inherent chirality of the BADGE monomer and the nature of the epoxide ring-opening reaction.

Stereoisomers of BADGE

BADGE is synthesized from bisphenol A and epichlorohydrin. The two epoxide rings in BADGE are unsymmetrical, and the carbon atoms of the oxirane rings are chiral centers.[1] This results in three possible stereoisomers of BADGE: a pair of enantiomers ((R,R) and (S,S)) and a meso compound ((R,S)).

Reaction of BADGE with 1,8-Diaminooctane

The reaction of an amine with an epoxide proceeds via a nucleophilic substitution (SN2) mechanism. This reaction leads to the opening of the epoxide ring and involves an inversion of configuration at the carbon atom attacked by the amine.[2] When the three stereoisomers of BADGE react with 1,8-diaminooctane, a variety of stereoisomers of the BADGE-DA adduct can be formed.

The reaction of one molecule of BADGE with two molecules of 1,8-diaminooctane is a multi-step process. For the purpose of this guide, we will consider the initial adduct formed from one BADGE molecule and one DA molecule, where each of the two primary amine groups of a single DA molecule has reacted with one of the two epoxide groups of a single BADGE molecule, forming a macrocyclic structure. However, the more likely scenario in a polymerization or adduct formation is the reaction of two BADGE molecules with one DA molecule. For clarity in illustrating the stereochemical consequences, we will consider the reaction at both ends of a single BADGE molecule with two separate amine nucleophiles (represented as R-NH2).

The following diagram illustrates the generation of stereoisomers from the reaction of the (R,R)-BADGE enantiomer.

Caption: Reaction of (R,R)-BADGE with an amine.

Potential Stereoisomers of the BADGE-DA Adduct

Assuming the reaction of one molecule of 1,8-diaminooctane with two molecules of BADGE, the resulting adduct will have multiple chiral centers. The table below summarizes the potential stereoisomers.

| Starting BADGE Stereoisomer(s) | Resulting BADGE-DA Adduct Stereoisomers | Description |

| (R,R)-BADGE | Single Diastereomer | The reaction of the enantiomerically pure (R,R)-BADGE with 1,8-diaminooctane will result in a single diastereomer of the adduct. |

| (S,S)-BADGE | Single Diastereomer (enantiomer of the above) | The reaction of the enantiomerically pure (S,S)-BADGE will result in the enantiomer of the adduct formed from (R,R)-BADGE. |

| (R,S)-BADGE (meso) | A Pair of Diastereomers | The reaction of the meso-BADGE can lead to two different diastereomeric products, depending on which carbon of the epoxide is attacked. |

| Racemic BADGE | Mixture of Diastereomers and Enantiomers | Using a racemic mixture of BADGE will result in a complex mixture of all possible stereoisomers of the adduct. |

Conformational Analysis of BADGE-DA

The BADGE-DA adduct is a flexible molecule with multiple rotatable bonds. Its overall conformation is determined by the interplay of steric and electronic effects. A combination of computational modeling and experimental NMR spectroscopy is the most powerful approach for a thorough conformational analysis.

Key Rotatable Bonds

The primary determinants of the conformation of the BADGE-DA adduct are the torsional angles around the following bonds:

-

C-C-O-C (ether linkages): Rotation around these bonds will dictate the orientation of the bisphenol A core relative to the diaminooctane chain.

-

C-N-C-C (amino-alkyl linkages): These bonds determine the conformation of the long alkyl chain.

-

C-C bonds of the diaminooctane backbone: The flexibility of this chain allows for a multitude of possible conformations.

Experimental Protocol: NMR Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for conformational analysis in solution.

Methodology:

-

Sample Preparation: Dissolve a purified sample of the BADGE-DA adduct in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of 5-10 mg/mL.

-

1D NMR: Acquire ¹H and ¹³C NMR spectra to assign all proton and carbon signals.

-

2D NMR:

-

COSY (Correlation Spectroscopy): To establish proton-proton scalar coupling networks and confirm assignments.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate proton and carbon signals.

-

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range proton-carbon correlations for structural confirmation.

-

NOESY/ROESY (Nuclear Overhauser Effect/Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å). The intensities of the cross-peaks are proportional to the inverse sixth power of the distance between the protons, providing crucial information for determining the preferred conformation.

-

-

Data Analysis:

-

Integrate the cross-peaks in the NOESY/ROESY spectra to obtain distance restraints.

-

Use these distance restraints in conjunction with computational modeling to generate a family of structures consistent with the experimental data.

-

Computational Protocol: Molecular Modeling

Computational chemistry provides a means to explore the potential energy surface of the BADGE-DA adduct and identify low-energy conformers.

Methodology:

-

Initial Structure Generation: Build the 3D structure of the desired stereoisomer of the BADGE-DA adduct.

-

Conformational Search: Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF94, AMBER) to explore the rotational landscape of the flexible bonds and identify a set of low-energy conformers.

-

Geometry Optimization and Energy Calculation: Re-optimize the geometries of the low-energy conformers using a higher level of theory, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*). Calculate the relative energies of the optimized conformers.

-

Comparison with Experimental Data: Compare the calculated interproton distances for the lowest energy conformers with the distance restraints obtained from NOESY/ROESY experiments to validate the computational model.

Workflow for Conformational Analysis

The following diagram illustrates the integrated workflow for the conformational analysis of the BADGE-DA adduct.

Caption: Integrated workflow for conformational analysis.

Illustrative Conformational Data

The following table presents hypothetical data for the major conformers of a specific BADGE-DA stereoisomer, as might be determined through the workflow described above.

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle 1 (°)* | Key Dihedral Angle 2 (°)** | Population (%) |

| 1 | 0.00 | 65 | 175 | 60 |

| 2 | 0.85 | -70 | 180 | 25 |

| 3 | 1.50 | 180 | -60 | 15 |

* C-C-O-C dihedral angle ** C-N-C-C dihedral angle

Conclusion

The stereochemistry and conformational analysis of the BADGE-DA adduct are complex but critical for understanding its properties and function. This guide has outlined the theoretical basis for the stereochemical diversity of this molecule and provided a detailed, integrated workflow for its conformational elucidation. By combining high-resolution NMR spectroscopy and computational modeling, researchers can gain a comprehensive understanding of the three-dimensional structure of BADGE-DA, which is invaluable for its application in drug development and materials science. Further experimental and computational studies are warranted to fully characterize this important class of molecules.

References

Unraveling the Biological and Endocrine Activities of Bisphenol A Diglycidyl Ether (BADGE) and its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bisphenol A diglycidyl ether (BADGE) and its derivatives are compounds of significant interest due to their widespread use in epoxy resins and coatings, leading to potential human exposure. This technical guide provides an in-depth analysis of the biological activities and potential endocrine-disrupting effects of BADGE and its diamine adducts (BADGE-DA). It summarizes key quantitative data, details experimental methodologies for assessing its effects, and visualizes the associated signaling pathways. This document serves as a comprehensive resource for researchers investigating the toxicological and pharmacological profiles of these compounds.

Biological Activities of BADGE and its Derivatives

BADGE and its metabolites have been shown to interact with several key cellular signaling pathways, exhibiting a range of biological effects from modulation of nuclear receptor activity to impacts on cell proliferation and differentiation.

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Modulation

A primary target of BADGE is the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a nuclear receptor crucial for adipogenesis and metabolic regulation. BADGE has been identified as a PPARγ antagonist.[1][2] It binds to PPARγ with a reported apparent dissociation constant (Kd(app)) of 100 µM.[1][2] While it can bind to the receptor, it does not appear to activate its transcriptional activity.[1] Instead, BADGE can antagonize the effects of PPARγ agonists like rosiglitazone, thereby inhibiting hormone-mediated adipocyte differentiation in cell lines such as 3T3-L1.[1][3] However, some studies suggest that at low nanomolar concentrations, BADGE may induce adipogenesis through a PPARγ-independent mechanism.[4][5] In some cellular contexts, such as the ECV304 cell line, BADGE has been observed to act as a PPARγ agonist, inducing receptor activation and subsequent apoptosis.[6]

Endocrine Disruption: Estrogenic and Androgenic Effects

The endocrine-disrupting potential of BADGE and its derivatives is a significant area of research. These compounds have been documented to interact with hormone receptors, including estrogen and androgen receptors.[7]

Estrogenic Activity: The hydrolyzed derivative of BADGE, bisphenol A bis(2,3-dihydroxypropyl) ether (BADGE·2H2O), has demonstrated estrogenic activity, even greater than that of Bisphenol A (BPA).[7] Studies have shown that low-dose exposure to BADGE·2H2O can accelerate neuritogenesis and neurite outgrowth in cortical neurons through a mechanism involving the G-protein-coupled estrogen receptor (GPER).[7][8] This effect is inhibited by estrogen receptor antagonists.[7][8] However, other studies have reported that BADGE and its chlorohydroxy derivatives, while inducing proliferation of human breast cancer cells, did not bind to the estrogen receptor α (ERα) in competitive binding assays.[4] Some research also suggests that commercial BADGE may contain impurities with estrogenic antagonist activity.[9]

Anti-Androgenic Activity: BADGE and its derivatives have also been investigated for their effects on the androgen receptor (AR). While BADGE itself did not exhibit androgen agonistic activity, its chlorinated derivative, BADGE.2HCl, displayed significant androgen antagonistic activity.[10] This compound was found to have a high binding affinity for the androgen receptor and acted as an androgen antagonist.[10]

Effects on Cell Proliferation and Development

Exposure to BADGE has been linked to alterations in cell proliferation and developmental processes. In Drosophila melanogaster, developmental exposure to BADGE led to an upregulation of genes involved in DNA replication and cell cycle control, resulting in hemocyte (blood cell) over-proliferation.[11] In contrast, other studies on human colorectal adenocarcinoma Caco-2 cells reported that BADGE decreased cell proliferation.[11] These contradictory findings suggest that the effects of BADGE on cell proliferation may be cell-type and context-dependent.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the biological activity of BADGE and its derivatives.

| Compound | Target | Assay Type | Parameter | Value | Reference |

| BADGE | PPARγ | Ligand Binding | Kd(app) | 100 µM | [1][2] |

| BADGE | PPARγ | Functional Assay (Antagonism) | IC50 | ~100 µM | [4] |

Table 1: PPARγ Interaction Data for BADGE. This table presents the reported binding affinity and inhibitory concentration of BADGE for the PPARγ receptor.

| Compound | Activity | Assay System | Observed Effect | Reference |

| BADGE·2H2O | Estrogenic | Cortical Neurons | Accelerated neuritogenesis and neurite outgrowth | [7][8] |

| BADGE.2HCl | Anti-Androgenic | AR-EcoScreen Cells | Antagonistic activity for androgen receptor | [10] |

| Commercial BADGE Fractions | Estrogenic (Antagonist) | Yeast two-hybrid assay (hERα) | Antagonistic activity observed in some fractions | [9] |

Table 2: Endocrine-Related Activities of BADGE Derivatives. This table summarizes the observed estrogenic and anti-androgenic effects of specific BADGE derivatives in different experimental systems.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

PPARγ Reporter Gene Assay

This protocol is designed to assess the ability of a test compound to activate or inhibit the transcriptional activity of PPARγ.

Materials:

-

HG5LN-hPPARγ cell line (or other suitable reporter cell line)[10]

-

Cell culture medium (e.g., DMEM) with 10% fetal bovine serum (FBS)

-

Test compound (BADGE-DA) and reference agonist (e.g., Rosiglitazone)

-

Luciferase assay reagent (e.g., Luciferin)

-

96-well cell culture plates

-

Luminometer

Procedure:

-

Cell Seeding: Seed the HG5LN-hPPARγ cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the test compound (BADGE-DA) and the reference agonist in cell culture medium.

-

Agonist Mode: To assess agonist activity, add the different concentrations of the test compound to the cells.

-

Antagonist Mode: To assess antagonist activity, add the test compound in the presence of a fixed concentration of a known PPARγ agonist (e.g., Rosiglitazone at its EC50 concentration).

-

Incubation: Incubate the treated cells for 24 hours at 37°C in a 5% CO2 incubator.

-

Luciferase Assay: After incubation, remove the medium and add the luciferase assay reagent to each well according to the manufacturer's instructions.

-

Measurement: Measure the luminescence in each well using a luminometer.

-

Data Analysis: Calculate the fold induction of luciferase activity relative to the vehicle control for agonist mode. For antagonist mode, calculate the percent inhibition of the agonist response. Plot the data to determine EC50 (for agonists) or IC50 (for antagonists) values.

Estrogen Receptor (ER) Competitive Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled estrogen for binding to the estrogen receptor.

Materials:

-

Rat uterine cytosol (source of ER)

-

TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4)

-

[3H]-17β-estradiol (radiolabeled ligand)

-

Unlabeled 17β-estradiol (for standard curve)

-

Test compound (BADGE-DA)

-

Hydroxyapatite (HAP) slurry

-

Scintillation cocktail and scintillation counter

Procedure:

-

Cytosol Preparation: Prepare uterine cytosol from ovariectomized rats by homogenization in ice-cold TEDG buffer followed by ultracentrifugation.[6]

-

Assay Setup: In assay tubes, combine the uterine cytosol, a fixed concentration of [3H]-17β-estradiol, and increasing concentrations of either the unlabeled 17β-estradiol (for the standard curve) or the test compound.

-

Incubation: Incubate the tubes at 4°C for a sufficient time to reach binding equilibrium (e.g., 18-24 hours).

-

Separation of Bound and Free Ligand: Add HAP slurry to each tube to adsorb the receptor-ligand complexes. Centrifuge to pellet the HAP.

-

Washing: Wash the HAP pellet multiple times with buffer to remove unbound radioligand.

-

Quantification: Elute the bound [3H]-17β-estradiol from the HAP pellet with ethanol and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specifically bound [3H]-17β-estradiol against the log concentration of the competitor. Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand.

Androgen Receptor (AR) Competitive Binding Assay

This protocol is similar to the ER binding assay but uses an androgen receptor source and a radiolabeled androgen.

Materials:

-

Source of AR (e.g., cytosol from ventral prostate of castrated male rats or recombinant human AR)

-

Assay buffer (e.g., TEGD buffer)

-

[3H]-R1881 (methyltrienolone, a synthetic androgen)

-

Unlabeled R1881 or Dihydrotestosterone (DHT)

-

Test compound (BADGE-DA)

-

Method for separating bound and free ligand (e.g., dextran-coated charcoal, hydroxyapatite)

-

Scintillation counter

Procedure:

-

Receptor Preparation: Prepare the AR-containing fraction.

-

Competitive Binding: Set up a competitive binding reaction with the AR preparation, a fixed concentration of [3H]-R1881, and a range of concentrations of the test compound or unlabeled androgen.

-

Incubation: Incubate to allow binding to reach equilibrium.

-

Separation: Separate the receptor-bound from the free radioligand.

-

Quantification: Measure the radioactivity in the bound fraction.

-

Data Analysis: Calculate the IC50 of the test compound for AR binding.

MCF-7 Cell Proliferation Assay (E-Screen)

This assay assesses the estrogenic or anti-estrogenic activity of a compound by measuring its effect on the proliferation of the estrogen-responsive human breast cancer cell line, MCF-7.

Materials:

-

MCF-7 cells

-

Hormone-free cell culture medium (e.g., phenol red-free DMEM with charcoal-stripped FBS)

-

Test compound (BADGE-DA)

-

17β-estradiol (positive control)

-

Tamoxifen (anti-estrogen control)

-

96-well plates

-

Method for quantifying cell number (e.g., DNA quantification using diphenylamine, MTS assay, or crystal violet staining)

Procedure:

-

Cell Seeding: Seed MCF-7 cells in a 96-well plate in hormone-free medium and allow them to attach and adapt for 3 days.

-

Treatment: Replace the medium with fresh hormone-free medium containing various concentrations of the test compound, 17β-estradiol, or the test compound in combination with 17β-estradiol (to test for anti-estrogenicity).

-

Incubation: Incubate the cells for 6-7 days, changing the medium with fresh treatment every 2 days.

-

Quantification of Cell Proliferation: At the end of the incubation period, quantify the cell number in each well using a suitable method.

-

Data Analysis: Calculate the proliferative effect (PE) relative to the hormone-free control. A compound is considered estrogenic if it induces a significant increase in cell proliferation. Determine the EC50 for the proliferative effect. For anti-estrogenicity, assess the inhibition of estradiol-induced proliferation.

Visualizing Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows discussed in this guide.

Caption: PPARγ signaling pathway and points of modulation by agonists and BADGE.

Caption: Proposed pathway for BADGE·2H2O-mediated neurite outgrowth via GPER.

Caption: A generalized experimental workflow for assessing the endocrine activity of a test compound.

Conclusion

This technical guide provides a comprehensive overview of the current understanding of the biological activities and potential endocrine effects of BADGE and its derivatives. The interaction with PPARγ, estrogen, and androgen signaling pathways highlights the complex toxicological and pharmacological profile of these compounds. The provided quantitative data, detailed experimental protocols, and visual representations of signaling pathways and workflows offer a valuable resource for researchers in toxicology, pharmacology, and drug development. Further investigation is warranted to fully elucidate the mechanisms of action and the potential health implications of human exposure to BADGE and its related compounds.

References

- 1. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 2. A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scholars.uky.edu [scholars.uky.edu]

- 4. indigobiosciences.com [indigobiosciences.com]

- 5. DOT Language | Graphviz [graphviz.org]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]

- 10. Peroxisome proliferator activated receptor gamma reporter gene assay [protocols.io]

- 11. PPARγ reporter assay [bio-protocol.org]

A Technical Guide to the Solubility and Compatibility of Bisphenol A Diglycidyl Ether Diacrylate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and compatibility of Bisphenol A diglycidyl ether diacrylate (BADGED), a key monomer used in the formulation of various polymers, adhesives, and coatings. An understanding of its behavior in organic solvents is critical for optimizing reaction conditions, ensuring formulation stability, and controlling material properties.

Physicochemical Properties of BADGED

This compound (CAS No: 4687-94-9) is a high-molecular-weight monomer characterized by a central hydrophobic Bisphenol A core flanked by two hydrophilic acrylate groups via glycidyl ether linkages.[1] This amphiphilic structure dictates its solubility and compatibility with a range of organic solvents.

| Property | Value | Reference |

| Molecular Formula | C₂₇H₃₂O₈ | |

| Molecular Weight | 484.5 g/mol | |

| Appearance | Viscous liquid | [1] |

| Structure | A central Bisphenol A core, two glycidyl ether groups, and two terminal acrylate groups. | [1] |

Solubility Profile

Quantitative solubility data for BADGED is not extensively documented in publicly available literature. However, based on the principle of "like dissolves like" and solubility data for its precursor, Bisphenol A diglycidyl ether (BADGE), a qualitative solubility profile can be inferred. The molecule's large, nonpolar bisphenol A core suggests good solubility in nonpolar and moderately polar organic solvents, while the polar acrylate and hydroxyl groups contribute to solubility in more polar organic media.[1][2]

Table 1: Qualitative Solubility of BADGED in Common Organic Solvents

| Solvent Class | Solvent Example | Expected Solubility | Rationale / Notes |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | High | Good compatibility with polar acrylate groups and nonpolar core. |

| Esters | Ethyl Acetate, Butyl Acetate | High | Similar polarity to the monomer's ester (acrylate) groups. |

| Aromatic Hydrocarbons | Toluene, Xylene | High | Solubilizes the large, aromatic Bisphenol A core. |

| Chlorinated Solvents | Dichloromethane, Chloroform | High | Effective at dissolving large organic molecules. BADGE is soluble in chloroform.[3] |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | High | The ether linkages in BADGED promote miscibility. |

| Alcohols | Ethanol, Methanol, Isopropanol | Moderate to High | BADGE is soluble in ethanol and methanol.[3] Solubility may be limited by the large nonpolar backbone. |

| Amides | Dimethylformamide (DMF) | High | BADGE is soluble in DMF.[3] |

| Sulfoxides | Dimethyl Sulfoxide (DMSO) | High | BADGE is soluble in DMSO.[3] |

| Aliphatic Hydrocarbons | Hexane, Heptane | Low | The overall polarity of BADGED is too high for good solubility in nonpolar alkanes. |

| Water | - | Insoluble / Very Low | The large, hydrophobic core prevents significant dissolution in water.[2] |

Factors Influencing Solubility and Compatibility

The dissolution of BADGED is governed by a balance of intermolecular forces, temperature, and the potential for chemical interaction with the solvent.

-

Polarity: A solvent with a polarity similar to that of BADGED will be most effective. The combination of aromatic rings, ether linkages, hydroxyl groups, and acrylate functionalities gives BADGED a moderately polar character.

-

Temperature: Solubility of viscous liquids like BADGED generally increases with temperature due to reduced viscosity and increased molecular motion.

-

Solvent Reactivity: The compatibility of BADGED is limited by its reactivity. The terminal acrylate groups are susceptible to polymerization, and the glycidyl ether backbone can undergo hydrolysis.[4]

Chemical Compatibility and Stability

The chemical nature of the solvent is critical for maintaining the stability of BADGED in solution. Reactive solvents can lead to degradation or unintended polymerization.

Table 2: Compatibility of BADGED with Different Solvent Classes

| Solvent Class | Compatibility | Potential Reactions |

| Protic Solvents (e.g., Alcohols, Water) | Moderate | Risk of hydrolysis of the ether linkages, especially under acidic or basic conditions or at elevated temperatures.[4] |

| Aprotic Polar Solvents (e.g., Ketones, Esters, DMF) | High | Generally stable. These are good choices for creating stable stock solutions. |

| Nonpolar Solvents (e.g., Toluene, Hexane) | High | Chemically stable, though solubility may be limited in highly nonpolar solvents. |

| Reactive Solvents (e.g., Amines, Acids) | Low | Amines can initiate Michael addition with the acrylate groups. Strong acids or bases can catalyze hydrolysis.[4] |

Studies on the closely related BADGE molecule show that stability is significantly reduced in the presence of water, with degradation increasing at higher temperatures and in acidic conditions.[5] Solutions in acetonitrile and methanol show greater stability, making them suitable for analytical standards and storage.[6] For long-term storage, solutions should be kept in anhydrous solvents at low temperatures (-20°C).[3]

Experimental Protocol: Gravimetric Determination of Solubility

This section details a standard laboratory protocol for determining the solubility of BADGED in an organic solvent at a specific temperature.

Materials:

-

This compound (BADGED)

-

Selected organic solvent (analytical grade)

-

Analytical balance

-

Calibrated positive displacement micropipettes or burette

-

Glass vials with caps

-

Vortex mixer and/or ultrasonic bath

-

Temperature-controlled water bath or incubator

Procedure:

-

Preparation: Accurately weigh a specific amount of BADGED (e.g., 100 mg) into a tared glass vial.

-

Solvent Addition: Using a calibrated pipette or burette, add a small, precise increment of the chosen organic solvent (e.g., 0.1 mL) to the vial.[7]

-

Mixing: Securely cap the vial and mix vigorously using a vortex mixer or by placing it in an ultrasonic bath. Maintain a constant temperature throughout the process.[7]

-

Observation: After mixing, allow the solution to stand for a few minutes and visually inspect for any undissolved material against a dark background.

-

Titration: If the BADGED is not fully dissolved, continue adding small, precise increments of the solvent, with thorough mixing after each addition.

-

Endpoint Determination: The endpoint is reached when the solution becomes completely clear and homogenous, with no visible solid particles remaining.

-

Calculation: Record the total volume of solvent added. Calculate the solubility using the formula: Solubility (mg/mL) = Initial mass of BADGED (mg) / Total volume of solvent (mL)

-

Replication: Repeat the procedure at least three times to ensure reproducibility and report the average solubility and standard deviation.

Biological Interaction: PPARγ Signaling Pathway

BADGED and its precursor BADGE have been identified as potential endocrine disruptors that may interact with the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a key nuclear receptor involved in adipogenesis and lipid metabolism.[8] The exact mechanism is complex and may be cell-type dependent, with some studies suggesting BADGE acts as a PPARγ agonist, while others indicate it may function through a PPARγ-independent pathway.[1][9]

This diagram illustrates a potential mechanism where BADGED binds to and activates PPARγ, leading to the formation of a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) on DNA, initiating the transcription of genes that regulate adipogenesis.[1] The dashed arrow indicates the uncertainty in the direct activation mechanism across all cell types.[8][9]

References

- 1. Bisphenol A diglycidyl ether (BADGE) is a PPARγ agonist in an ECV304 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. BISPHENOL A DIGLYCIDYL ETHER RESIN | 1675-54-3 [chemicalbook.com]

- 4. Bisphenol A diglycidyl ether - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Bisphenol A Diglycidyl Ether Induces Adipogenic Differentiation of Multipotent Stromal Stem Cells through a Peroxisome Proliferator–Activated Receptor Gamma-Independent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Thermal Degradation Pathways of Polymerized Bisphenol A Diglycidyl Ether Diacrylate

This in-depth technical guide provides a comprehensive overview of the thermal degradation pathways of polymerized Bisphenol A diglycidyl ether diacrylate (BADGE-DA). Designed for researchers, scientists, and drug development professionals, this document details the chemical processes that occur when this polymer is subjected to elevated temperatures. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of the degradation pathways to facilitate a thorough understanding of the material's thermal stability and decomposition products.

Introduction

Polymerized this compound is a common thermosetting polymer used in a variety of applications, including dental composites, coatings, and adhesives. Its thermal stability is a critical factor in determining its performance and lifespan in these applications. Understanding the mechanisms by which it degrades is essential for predicting its behavior at elevated temperatures, ensuring product safety, and developing more thermally stable materials.